molecular formula C20H18FN5O2 B2445013 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034566-85-1

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2445013
CAS No.: 2034566-85-1
M. Wt: 379.395
InChI Key: QJNGKSLAYZNZPB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
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Biological Activity

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The pyrazole moiety has been extensively studied for various pharmacological properties, including anti-inflammatory and anticancer effects. This article aims to synthesize and analyze the biological activity of this specific compound based on available literature.

Chemical Structure

The compound can be represented with the following molecular formula:

  • Molecular Formula : C18H19FN4O2
  • Molecular Weight : 344.37 g/mol

Biological Activity Overview

The biological activity of the compound is primarily evaluated through its effects on various cancer cell lines and its potential as an anti-inflammatory agent. The following sections detail the findings from various studies.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
A54926.00
HCT11649.85

The compound exhibited significant inhibitory effects, with IC50 values indicating its potency in reducing cell viability in these lines. For instance, the IC50 value for MCF7 indicates a strong cytotoxic effect, making it a potential candidate for further development in breast cancer therapies.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For example, compounds with similar pyrazole structures have been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceFindings
The compound showed significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis.
In vitro assays indicated a decrease in TNF-alpha levels in treated cells.

These findings suggest that the compound may be beneficial in treating inflammatory conditions alongside its anticancer properties.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including this compound, in clinical settings:

  • MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 3.79 µM, indicating potent activity against hormone-responsive tumors.
  • A549 Cell Line Study : Wei et al. reported that compounds with structural similarities exhibited an IC50 of 26 µM against lung cancer cells, suggesting potential applications in lung cancer treatment strategies.
  • HCT116 Cell Line Study : Xia et al.'s research indicated that compounds related to this one displayed significant apoptosis induction in colon cancer cells with IC50 values around 49.85 µM, reinforcing its therapeutic potential.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-25-17(12-16(24-25)14-5-7-15(21)8-6-14)20(27)22-13-18(19-4-2-11-28-19)26-10-3-9-23-26/h2-12,18H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNGKSLAYZNZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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